molecular formula C5H9Cl2N3 B147040 2-Hydrazinopyridine dihydrochloride CAS No. 62437-99-4

2-Hydrazinopyridine dihydrochloride

Cat. No.: B147040
CAS No.: 62437-99-4
M. Wt: 182.05 g/mol
InChI Key: SUVYLXNNAGHJDN-UHFFFAOYSA-N
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Description

2-Hydrazinopyridine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, featuring a hydrazine group attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinopyridine dihydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .

Industrial Production Methods: Industrial production of this compound often involves the reduction of corresponding diazonium salts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinopyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine derivatives, while reduction can produce various hydrazine-containing compounds .

Comparison with Similar Compounds

Comparison: 2-Hydrazinopyridine dihydrochloride is unique due to its specific reactivity and stability as a dihydrochloride salt. Compared to other hydrazinopyridine derivatives, it offers distinct advantages in terms of solubility and ease of handling in various chemical reactions .

Properties

IUPAC Name

pyridin-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYLXNNAGHJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211479
Record name 2-Pyridone hydrazone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62437-99-4
Record name 2-Pyridone hydrazone dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridone hydrazone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridone hydrazone dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydrazinopyridine dihydrochloride
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2-Hydrazinopyridine dihydrochloride
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2-hydrazinopyridine dihydrochloride interact with technetium and rhenium, and what are the structural implications?

A1: this compound acts as a reducing agent for perrhenate, molybdate, and pertechnetate. [, ] This reduction leads to the formation of metal complexes where 2-hydrazinopyridine coordinates to the metal center in a unique manner. The compound exhibits bidentate coordination, binding through both a neutral and a deprotonated nitrogen atom from the hydrazine moiety, forming a five-membered ring with the metal ion. [] This interaction results in complexes with a {M(η1-NNC5H4NH(x))(η2-HNNH(y)C5H4N)} core, where M represents technetium (Tc) or rhenium (Re). []

Q2: Can you provide an example of how the structure of a rhenium complex changes upon reacting with this compound and subsequent reactions with other ligands?

A2: When perrhenate reacts with this compound, it forms [ReCl3(NNC5H4NH)(HNNC5H4N)]. [] This complex further reacts with ligands like pyridine-2-thiol, replacing the chloride ligands and leading to the formation of [Re(C5H4NS)2(NNC5H4N)(HNNC5H4N)], demonstrating the versatility of the initial 2-hydrazinopyridine-containing complex in coordinating with other ligands. []

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